molecular formula C3F5KO2 B1604038 Potassium pentafluoropropionate CAS No. 378-76-7

Potassium pentafluoropropionate

Cat. No. B1604038
CAS RN: 378-76-7
M. Wt: 202.12 g/mol
InChI Key: AHGFDQXBCIASJK-UHFFFAOYSA-M
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Patent
US08153622B2

Procedure details

Pentafluoropropionic acid (20.5 g, 183 mmol) was slowly added to a solution of KOtBu (29.9 g, 183 mmol) in ether (400 mL) at 0° C. After 30 minutes the ice bath was removed. After stirring at room temperature for 4 hours the suspension was filtered and the cake was washed with ether (200 mL). The fine white solid was placed under vacuum for 16 hours prior to use.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].CC([O-])(C)C.[K+:16]>CCOCC>[F:7][C:3]([F:8])([C:2]([F:10])([F:9])[F:1])[C:4]([O-:6])=[O:5].[K+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
20.5 g
Type
reactant
Smiles
FC(C(C(=O)O)(F)F)(F)F
Name
Quantity
29.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 minutes the ice bath was removed
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
the cake was washed with ether (200 mL)
WAIT
Type
WAIT
Details
The fine white solid was placed under vacuum for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C(=O)[O-])(C(F)(F)F)F.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.